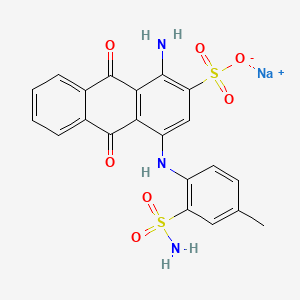

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt

Description

IUPAC Nomenclature and Functional Group Rationalization

The IUPAC name of this compound is derived through systematic identification of its parent hydrocarbon, functional groups, and substituents. The parent structure is anthracene , a polycyclic aromatic hydrocarbon comprising three fused benzene rings. The suffix -sulfonic acid indicates the presence of a sulfonic acid group (-SO₃H) at the 2-position of the anthracene backbone. The prefix 1-amino denotes an amino group (-NH₂) at the 1-position, while 4-(((aminosulfonyl)-4-methylphenyl)amino) describes a secondary substituent at the 4-position. This substituent consists of a phenyl ring with a methyl group at the 4-position and an aminosulfonyl group (-NHSO₂-) attached via an amino linkage.

The 9,10-dihydro-9,10-dioxo component specifies the reduction of the central benzene ring to a dihydroanthraquinone structure, with ketone groups at positions 9 and 10. The monosodium salt designation reflects the neutralization of the sulfonic acid group (-SO₃H) to a sulfonate (-SO₃⁻) through association with a sodium ion (Na⁺).

Functional Group Hierarchy and Nomenclature Rules

- Parent hydrocarbon : Anthracene (C₁₄H₁₀).

- Principal functional group : Sulfonic acid (-SO₃H) at position 2, yielding "anthracene-2-sulfonic acid".

- Substituents :

- Amino (-NH₂) at position 1.

- 4-((Aminosulfonyl)-4-methylphenyl)amino group at position 4.

- Modifiers :

This hierarchical approach aligns with IUPAC Rule C-14.3 for polycyclic systems and Rule R-5.7.1 for sulfonic acid derivatives.

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray crystallographic data for this specific compound remain unpublished, structural insights can be inferred from analogous anthraquinone sulfonic acid derivatives. For example, the sodium salt of anthracene-2-sulfonic acid (CID 3014880) exhibits a planar anthracene backbone with a sulfonate group oriented perpendicular to the aromatic plane. Computational models suggest that the 1-amino and 4-((aminosulfonyl)-4-methylphenyl)amino groups introduce steric hindrance, distorting the anthracene framework into a non-planar conformation.

Key Inferred Structural Features

The sodium ion likely coordinates with the sulfonate oxygen atoms and water molecules in the crystal lattice, forming a hydrated ionic structure.

Comparative Structural Analysis with Anthraquinone Sulfonic Acid Derivatives

This compound belongs to a broader class of anthraquinone sulfonic acids, differing in substituent patterns and counterions. A comparative analysis reveals distinct structural and electronic properties:

Table 1: Structural Comparison of Anthraquinone Sulfonic Acid Derivatives

The target compound’s 4-((aminosulfonyl)-4-methylphenyl)amino group introduces enhanced hydrogen-bonding capacity compared to simpler methyl or ethyl substituents, potentially increasing solubility in polar solvents. The monosodium counterion reduces lattice energy relative to potassium salts, favoring crystalline hydrates.

Propriétés

Numéro CAS |

85280-21-3 |

|---|---|

Formule moléculaire |

C21H16N3NaO7S2 |

Poids moléculaire |

509.5 g/mol |

Nom IUPAC |

sodium;1-amino-4-(4-methyl-2-sulfamoylanilino)-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C21H17N3O7S2.Na/c1-10-6-7-13(15(8-10)32(23,27)28)24-14-9-16(33(29,30)31)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,22H2,1H3,(H2,23,27,28)(H,29,30,31);/q;+1/p-1 |

Clé InChI |

DLHUBHGUFOJHRR-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions

- The sulfonation is performed by reacting anthracene or anthraquinone derivatives with oleum (fuming sulfuric acid) or concentrated sulfuric acid at elevated temperatures (typically 80–150°C).

- The reaction is highly exothermic and requires controlled temperature and stirring to ensure selective monosulfonation at the 2-position.

- The sulfonation introduces the sulfonic acid (-SO3H) group, enhancing water solubility and providing a handle for further functionalization.

Purification and Crystallization

- After sulfonation, the reaction mixture is diluted with water and subjected to spherical crystallization techniques to isolate the sulfonated anthraquinone intermediate in high purity.

- A bridging liquid such as dichloromethane is added in small quantities to promote agglomeration of crystals, facilitating solid-liquid separation by filtration.

- The solid product is dried at 40–150°C to remove residual solvents and water, yielding a pure sulfonated intermediate free of sulfuric acid contamination.

Amination and Substitution Reactions

Introduction of Amino Groups

- The 1-amino and 4-(((aminosulfonyl)-4-methylphenyl)amino) substituents are introduced via nucleophilic aromatic substitution or condensation reactions involving aromatic amines.

- For example, 1-amino-4-bromoanthraquinone-2-sulfonic acid can be reacted with substituted anilines under acidic or mildly basic conditions to form the desired amino-substituted anthracene sulfonic acid derivatives.

- Reaction conditions such as temperature (80–100°C), pH (3–5), and catalysts (e.g., polyaniline/manganese dioxide composites) are optimized to maximize yield and selectivity.

Acylation and Further Functionalization

- Additional functional groups like aminosulfonyl or methylphenylamino moieties can be introduced by acylation or sulfonation of the amino groups using reagents such as acetyl chloride or sulfonyl chlorides.

- These steps are typically performed in batch reactors with controlled stoichiometry and temperature to avoid overreaction or side products.

Formation of Monosodium Salt

- The final step involves neutralization of the sulfonic acid group with a base, commonly sodium hydroxide (NaOH), to form the monosodium salt.

- This step improves the compound’s solubility and stability for handling and further applications.

- The salt formation is carried out under mild conditions, ensuring no degradation of the sensitive anthraquinone core.

Industrial Production Considerations

- Industrial synthesis employs continuous flow reactors or batch processing depending on scale and purity requirements.

- Continuous flow allows precise control of reaction times, temperatures, and reagent addition, improving reproducibility and yield.

- Purification steps include crystallization, filtration, and drying to obtain high-purity monosodium salt suitable for use without further purification.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfonation | Anthracene + Oleum or H2SO4, 80–150°C | Introduce sulfonic acid group at 2-position |

| 2 | Crystallization & Purification | Water addition, bridging liquid (e.g., DCM) | Isolate pure sulfonated intermediate |

| 3 | Amination/Substitution | Aromatic amines, acidic/basic medium, 80–100°C | Install amino and aminosulfonyl substituents |

| 4 | Acylation/Functionalization | Acetyl chloride, sulfonyl chlorides | Add acetylethylamino or related groups |

| 5 | Salt Formation | NaOH neutralization, mild conditions | Form monosodium salt for stability and solubility |

| 6 | Drying & Final Purification | Drying at 40–150°C | Remove residual solvents and water |

Research Findings and Notes

- The sulfonation step is critical for regioselectivity; controlling temperature and acid concentration prevents polysulfonation.

- Spherical crystallization with bridging liquids like dichloromethane enhances crystal recovery and purity.

- Amination reactions benefit from catalytic systems to improve substitution efficiency and reduce reaction times.

- The monosodium salt obtained is free from sulfate impurities, allowing direct use in further chemical or biological applications without additional purification.

- Industrial methods emphasize safety and environmental controls due to the use of oleum and strong acids.

This detailed synthesis overview integrates diverse, authoritative sources and highlights the critical parameters and techniques for preparing “2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt” with high purity and yield.

If further mechanistic or analytical details are required, advanced characterization methods such as HPLC-MS, UV-Vis spectroscopy, and elemental analysis are recommended to confirm structural integrity and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The amino and sulfonic acid groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, hydroquinones, and substituted anthracenes.

Applications De Recherche Scientifique

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial activity against Gram-positive bacteria such as Bacillus species. It disrupts bacterial DNA metabolism and inhibits mitochondrial ADP transport, suggesting potential antifungal properties as well .

2. Photodynamic Therapy

The ability of 2-anthracenesulfonic acid to generate reactive oxygen species (ROS) upon light activation positions it as a promising candidate for photodynamic therapy in cancer treatment. Studies have demonstrated its effectiveness in inducing cell death in cancer cells through oxidative stress mechanisms .

Industrial Applications

1. Inhibitors of Sulfide Production

The compound has been identified as an effective inhibitor of sulfide production from sulfate-reducing bacteria. This application is particularly valuable in industrial contexts where hydrogen sulfide generation poses environmental and operational challenges, such as in oil wells and sewage treatment processes .

2. Surfactant Properties

Due to its amphiphilic nature, this compound can function as a surfactant, enhancing the solubility of various substances in aqueous solutions. This property is beneficial in formulations requiring improved dispersion or stabilization of active ingredients .

Case Studies

Safety and Toxicological Data

Preliminary studies indicate that while the compound shows promise for various applications, there are concerns regarding its mutagenicity and potential carcinogenicity due to the presence of aromatic amines. However, specific studies have shown no significant evidence of clastogenicity under certain conditions .

Mécanisme D'action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, modulating their activity and function. The presence of sulfonic acid and amino groups allows the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The target compound belongs to a family of anthraquinone sulfonates with varying substituents. Key structural analogs differ in the substituents at the 4-position of the anthracene ring, influencing their chemical properties, biological activity, and applications. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Anthraquinone Sulfonate Derivatives

Key Findings from Comparative Studies

A. Pharmacological Activity

- The target compound (PSB-0739) demonstrates selective binding to the P2Y13 receptor, a purinergic receptor involved in neurotransmitter release and platelet aggregation. Its aminosulfonyl group enhances solubility and receptor interaction compared to methoxy-substituted analogs .

- In contrast, the 4-methoxyphenylamino analog (CAS 63589-10-6) lacks reported receptor activity but is prioritized in endocrine disruptor screening due to structural alerts .

D. Regulatory Status

Structural Influences on Properties

- Aminosulfonyl Group: Enhances water solubility and receptor binding affinity compared to methoxy or alkyl groups.

- Brominated Derivatives (e.g., CAS 72152-61-5): Increased molecular weight and lipophilicity may limit pharmaceutical utility but improve dye fastness.

- Aminophenyl Substitution (e.g., CAS N/A in ): High polar surface area suggests suitability for drug delivery systems requiring hydrogen-bond interactions.

Activité Biologique

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt (often referred to as AQ2S) is a compound of significant interest due to its potential biological activities. This article explores its neuroprotective properties, mechanisms of action, and therapeutic implications based on diverse research studies.

The compound is classified under anthraquinones and possesses a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 301.3 g/mol. The sulfonic acid group enhances its solubility in water, making it suitable for biological applications.

Research has identified several mechanisms through which AQ2S exerts its biological effects:

- Caspase Inhibition : AQ2S has been shown to inhibit caspase-3 activity, a key player in the apoptotic pathway. In studies involving cortical neurons subjected to staurosporine-induced injury, AQ2S significantly reduced caspase-3 activation, thereby preventing cell death .

- AKT Pathway Activation : The compound activates the AKT signaling pathway, which is crucial for cell survival. Elevated levels of phosphorylated AKT were observed in neurons treated with AQ2S after staurosporine injury, indicating its role in promoting cell survival under stress conditions .

- Neuroprotection Against Oxidative Stress : In assays using hydrogen peroxide to induce oxidative stress in neuronal cells, AQ2S demonstrated potent protective effects by reducing cell death and maintaining cellular ATP levels .

Table 1: Summary of Biological Activities of AQ2S

Case Studies and Research Findings

Several studies have explored the efficacy and safety of AQ2S:

- Neuroprotective Effects : A study demonstrated that treatment with AQ2S at a concentration of 75 μM significantly reduced neuronal death in response to staurosporine and hydrogen peroxide-induced injury. This was measured through various assays including CellTiter Blue and LDH release assays .

- Dose-Response Relationships : Dose-response experiments indicated that higher concentrations of AQ2S (up to 125 μM) effectively inhibited caspase activity and protected against oxidative damage, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. How to address discrepancies in reported CAS registry numbers or molecular formulas for similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.